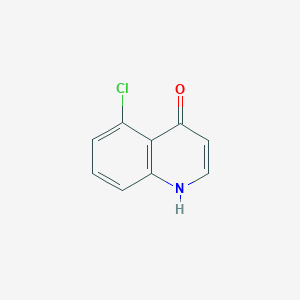

5-Chloroquinolin-4-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1H-quinolin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-6-2-1-3-7-9(6)8(12)4-5-11-7/h1-5H,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCEBTEWGAPZZPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C=CN2)C(=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Chloroquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloroquinolin-4-ol, a halogenated derivative of the quinoline scaffold, is a compound of significant interest in medicinal chemistry and drug discovery. The quinoline ring system is a prevalent motif in a wide array of biologically active molecules, and the introduction of a chlorine atom at the 5-position and a hydroxyl group at the 4-position imparts unique physicochemical characteristics that influence its behavior in biological systems.[1][2] This technical guide provides a comprehensive overview of the core physical and chemical properties of 5-Chloroquinolin-4-ol, offering insights for researchers engaged in its synthesis, characterization, and application in drug development programs.

Molecular Identity and Structure

5-Chloroquinolin-4-ol is systematically identified by its CAS Number 23443-05-2.[3] It possesses the molecular formula C₉H₆ClNO and a molecular weight of approximately 179.61 g/mol .[4] The structural integrity of this molecule is foundational to its chemical behavior and biological activity.

Caption: Tautomeric equilibrium of 5-Chloroquinolin-4-ol.

Core Physical Properties

The physical properties of a compound are paramount in drug development, influencing its formulation, delivery, and pharmacokinetic profile. The table below summarizes the key physical properties of 5-Chloroquinolin-4-ol.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO | [4] |

| Molecular Weight | 179.61 g/mol | [4] |

| Melting Point | 256-257 °C | [5] |

| Boiling Point | 348.5 ± 22.0 °C at 760 mmHg | [5] |

| Appearance | Solid | [5] |

| pKa | Estimated ~8-9 (based on quinolin-4-ol) | [6] |

| LogP (calculated) | 2.2 | [7] |

Solubility Profile

-

Water: Sparingly soluble. The presence of the polar hydroxyl and keto groups is offset by the larger, nonpolar aromatic scaffold.

-

Ethanol: Soluble. Alcohols are effective solvents for many quinoline derivatives.

-

Dimethyl Sulfoxide (DMSO): Soluble. DMSO is a strong polar aprotic solvent capable of dissolving a wide range of organic compounds. [8]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the predominance of the keto tautomer in common NMR solvents like DMSO-d₆, the observed chemical shifts will reflect this form.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine atom and the carbonyl group.

¹³C NMR: The carbon NMR spectrum will display resonances for all nine carbon atoms in the molecule. The carbonyl carbon of the keto tautomer is expected to have a characteristic downfield chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 5-chloro-4(1H)-quinolinone, key characteristic absorption bands would include:

-

N-H stretch: A broad peak in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.

-

C=O stretch: A strong, sharp peak around 1650-1690 cm⁻¹ characteristic of the ketone carbonyl group.

-

C-Cl stretch: A peak in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the carbon-chlorine bond.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Quinoline and its derivatives typically exhibit characteristic absorption bands in the UV region. The spectrum of 5-Chloroquinolin-4-ol is expected to show absorptions corresponding to π-π* transitions within the aromatic system. [9]

Experimental Protocols

The following section outlines standardized experimental procedures for the determination of key physical properties of 5-Chloroquinolin-4-ol.

Melting Point Determination

Causality: The melting point is a fundamental physical property that provides an indication of the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Ensure the melting point apparatus is calibrated using certified standards.

-

Finely powder a small amount of dry 5-Chloroquinolin-4-ol.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rate of 10-15 °C/min initially.

-

As the temperature approaches the expected melting point, reduce the heating rate to 1-2 °C/min.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method)

Causality: This method determines the equilibrium solubility of a compound in a given solvent at a specific temperature, which is a critical parameter for pre-formulation studies.

Protocol:

-

Add an excess amount of 5-Chloroquinolin-4-ol to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) using a shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a 0.45 µm filter may be necessary.

-

Dilute the supernatant with an appropriate solvent and analyze the concentration of 5-Chloroquinolin-4-ol using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

Calculate the solubility in units such as mg/mL or mol/L.

Caption: Workflow for solubility determination.

pKa Determination (Potentiometric Titration)

Causality: The pKa value quantifies the acidity or basicity of a compound, which is crucial for understanding its ionization state at different physiological pH values, thereby affecting its absorption, distribution, and target engagement.

Protocol:

-

Calibrate a pH meter using standard buffer solutions.

-

Accurately weigh a sample of 5-Chloroquinolin-4-ol and dissolve it in a suitable co-solvent system (e.g., a mixture of water and methanol or DMSO) if its aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected pKa.

-

Record the pH of the solution after each incremental addition of the titrant.

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa can be determined from the midpoint of the buffer region or by calculating the first derivative of the titration curve, where the equivalence point corresponds to the peak.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe handling practices. 5-Chloroquinolin-4-ol should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide has provided a detailed overview of the essential physical properties of 5-Chloroquinolin-4-ol. A thorough understanding of its molecular structure, tautomerism, solubility, and spectroscopic characteristics is fundamental for its effective utilization in research and drug development. The provided experimental protocols offer a framework for the consistent and accurate determination of these critical parameters. As research on quinoline derivatives continues to evolve, a solid foundation in their physicochemical properties will be indispensable for the rational design of novel therapeutic agents.

References

-

Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Publishing. 2023-03-15. [Link]

-

5-CHLOROQUINOLIN-4-OL [P56499]. ChemUniverse. [Link]

-

Tautomerism of 4-Hydroxy-4(1H) quinolon. ResearchGate. [Link]

-

5-Chloroquinolin-4-ol | C9H6ClNO | CID 18415015. PubChem. [Link]

-

Quinoline. Wikipedia. [Link]

-

Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5‐n)Fe(CO)2R] (X= Cl, Br; R= Me, Ph. Open Access LMU. 2022-07-21. [Link]

-

1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. 2021-01-28. [Link]

-

Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease. SciRP.org. 2016. [Link]

-

Crystal Structure, Hirshfeld Surface Analysis, and Computational Study of Quinolin-8-yl 4-Chlorobenzoate: Insights from Spectroscopic, Thermal, and Antitumor Properties. MDPI. 2023-04-18. [Link]

-

4-Hydroxyquinoline | C9H7NO | CID 69141. PubChem. [Link]

-

Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols / Herman Gershon, Donald. Fordham Research Commons. [Link]

-

Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. IOSR Journal. [Link]

-

A REVIEW ON QUINOLINE AND ITS DERIVATIVES. Novelty Journals. 2022-06-20. [Link]

-

Synthesis, characterization, spectroscopic properties and computational studies of some new azo dyes derived from 5-chloro-8-hydroxy quinoline. ResearchGate. [Link]

-

Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PMC - NIH. [Link]

-

Physicochemical Properties of Quinolone Antibiotics in Various Environments. ResearchGate. [Link]

-

Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry. 2025-03-31. [Link]

-

Recent Studies of Antioxidant Quinoline Derivatives. ResearchGate. [Link]

-

5-CHLOROQUINOLIN-4-OL [P56499]. ChemUniverse. [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine. PMC - PubMed Central. 2025-01-03. [Link]

Sources

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-CHLOROQUINOLIN-4-OL [P56499] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 4. tsijournals.com [tsijournals.com]

- 5. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinoline - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

5-Chloroquinolin-4-ol synthesis pathways

An In-Depth Technical Guide to the Synthesis of 5-Chloroquinolin-4-ol

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science. Within this class, 4-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-4-ones) are of particular interest due to their prevalence in bioactive molecules, including antimalarials, antibacterials, and anticancer agents.[1][2] 5-Chloroquinolin-4-ol is a key synthetic intermediate, providing a valuable building block for the development of more complex molecules. Its strategic chloro-substitution on the benzene ring allows for further functionalization, making it a target of interest for researchers in drug development and organic synthesis.

This guide provides a detailed examination of the primary synthetic pathways to 5-Chloroquinolin-4-ol, with a focus on the widely employed Gould-Jacobs reaction. It delves into the mechanistic underpinnings, practical experimental protocols, and critical challenges such as regioselectivity, offering field-proven insights for researchers and drug development professionals.

Core Synthesis Pathway: The Gould-Jacobs Reaction

The Gould-Jacobs reaction, first reported in 1939, remains one of the most reliable and versatile methods for the preparation of 4-hydroxyquinoline derivatives.[1][3] The reaction sequence begins with a substituted aniline and a malonic ester derivative, proceeding through a condensation and subsequent thermal cyclization to construct the quinoline core.[4]

Mechanistic Rationale and Strategy

The synthesis of 5-Chloroquinolin-4-ol via the Gould-Jacobs pathway logically commences with 3-chloroaniline as the starting material. The overall transformation can be dissected into four key stages:

-

Condensation: The synthesis initiates with the nucleophilic attack of the amino group of 3-chloroaniline onto the electrophilic carbon of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form the key intermediate, diethyl (3-chloroanilino)methylenemalonate.[3][5] This step is typically performed at moderately elevated temperatures (100-130 °C) and effectively "builds" the carbon framework required for the second ring of the quinoline system.

-

Thermal Cyclization: This is the most critical and highest-energy step of the sequence. The anilinomethylenemalonate intermediate undergoes an intramolecular electrophilic aromatic substitution, where the malonate-derived portion of the molecule attacks the benzene ring of the aniline moiety.[4] This reaction is a 6-electron cyclization process that requires significant thermal energy, typically achieved by heating the intermediate in a high-boiling inert solvent like diphenyl ether or Dowtherm A to temperatures around 250 °C.[6]

-

Saponification: Following the successful cyclization, the resulting ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate is hydrolyzed. This is a standard ester hydrolysis, typically carried out using a strong base like sodium hydroxide, to yield the corresponding carboxylic acid salt.[5]

-

Decarboxylation: The final step involves the removal of the C3-carboxylic acid group. This is accomplished by heating the carboxylic acid intermediate, often at temperatures exceeding 250 °C, which drives the loss of carbon dioxide to furnish the final 5-Chloroquinolin-4-ol product.[3]

The Critical Challenge: Regioselectivity

A crucial consideration when starting from 3-chloroaniline is the regioselectivity of the thermal cyclization step. The cyclization can occur at either of the two positions ortho to the amino group on the aniline ring (C2 or C6).

-

Attack at C2: Leads to the formation of the desired 5-Chloroquinolin-4-ol .

-

Attack at C6: Leads to the formation of the isomeric byproduct, 7-Chloroquinolin-4-ol .

In practice, the reaction often yields a mixture of both the 5-chloro and 7-chloro isomers.[5] The separation of these isomers is a significant practical challenge and typically requires careful fractional crystallization or column chromatography. The synthesis of the antimalarial drug Chloroquine, which is a 7-chloroquinoline derivative, also starts from 3-chloroaniline and faces this same challenge, highlighting the importance of purification in this synthetic sequence.[5]

Visualization of the Gould-Jacobs Pathway

Caption: Gould-Jacobs synthesis pathway for 5-Chloroquinolin-4-ol.

Detailed Experimental Protocol (Classical Thermal Method)

This protocol is a representative procedure based on the classical Gould-Jacobs synthesis.[6]

Step 1: Condensation to form Diethyl (3-chloroanilino)methylenemalonate

-

In a round-bottom flask equipped with a condenser and a distillation head, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the reaction mixture in an oil bath at 110-120 °C for 2 hours. Ethanol will be generated and can be collected.

-

After 2 hours, apply a vacuum to the apparatus to remove the remaining ethanol and drive the reaction to completion.

-

The resulting crude oil, diethyl (3-chloroanilino)methylenemalonate, is typically of sufficient purity to be used directly in the next step without further purification.

Step 2: Thermal Cyclization

-

In a separate three-neck flask equipped with a mechanical stirrer, a reflux condenser, and a thermometer, add a high-boiling solvent such as diphenyl ether (approx. 5-10 mL per gram of the intermediate).

-

Heat the diphenyl ether to 250 °C.

-

Add the crude intermediate from Step 1 dropwise to the hot solvent over 30 minutes with vigorous stirring.

-

Maintain the reaction temperature at 250 °C for an additional 30-60 minutes after the addition is complete.

-

Allow the reaction mixture to cool to below 100 °C. The cyclized product, a mixture of ethyl 5-chloro- and 7-chloro-4-hydroxyquinoline-3-carboxylate, will precipitate.

-

Add petroleum ether or hexane to the cooled mixture to fully precipitate the product and dilute the solvent.

-

Collect the solid product by vacuum filtration and wash thoroughly with petroleum ether or hexane to remove the high-boiling solvent.

Step 3: Saponification

-

Suspend the crude ester from Step 2 in a 10% aqueous solution of sodium hydroxide (NaOH).

-

Heat the mixture to reflux for 1-2 hours until all the solid has dissolved and the hydrolysis is complete (can be monitored by TLC).

-

Cool the resulting solution to room temperature.

Step 4: Decarboxylation

-

While stirring, carefully acidify the basic solution from Step 3 with concentrated hydrochloric acid (HCl) until it is strongly acidic (pH ~1-2). The carboxylic acid intermediate will precipitate.

-

Collect the solid by vacuum filtration and wash with cold water.

-

Transfer the moist solid to a flask suitable for high-temperature reactions.

-

Heat the solid to 260-270 °C. Vigorous evolution of CO₂ will occur. Maintain this temperature until the gas evolution ceases.

-

The remaining solid is the crude mixture of 5-Chloroquinolin-4-ol and 7-Chloroquinolin-4-ol.

-

Purification is achieved by recrystallization from a suitable solvent like ethanol, acetic acid, or DMF, which may allow for the separation of the isomers.

Alternative Synthesis Strategies

While the Gould-Jacobs reaction is prevalent, other classical methods for quinoline synthesis can be adapted.

-

Conrad-Limpach Synthesis: This method involves the reaction of anilines with β-ketoesters.[7] For 5-Chloroquinolin-4-ol, 3-chloroaniline would be reacted with ethyl acetoacetate. This reaction is also subject to similar regioselectivity issues during the cyclization step.[1]

-

Modern Transition-Metal Catalyzed Methods: Contemporary organic synthesis has developed various new routes to quinolones, often involving transition-metal catalysis (e.g., copper or palladium) for C-N bond formation and cyclization.[1][8] These methods can offer milder reaction conditions but may require more complex starting materials or catalysts.

Data Summary and Characterization

The final product should be characterized to confirm its identity and purity.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₆ClNO | [9][10] |

| Molecular Weight | 179.60 g/mol | [9][11] |

| CAS Number | 23443-05-2 | [9][10] |

| Appearance | Solid | N/A |

| Melting Point | 256-257 °C | [9] |

Standard Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and distinguishing between the 5-chloro and 7-chloro isomers based on the distinct aromatic proton splitting patterns and chemical shifts.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify key functional groups, such as the O-H and C=O stretches of the 4-hydroxy/4-oxo tautomers.

Conclusion

The synthesis of 5-Chloroquinolin-4-ol is most reliably achieved through the Gould-Jacobs reaction, a robust and well-established pathway. The primary challenge for any researcher undertaking this synthesis is managing the regioselectivity of the thermal cyclization step when starting from 3-chloroaniline, which necessitates a rigorous purification strategy to isolate the desired 5-chloro isomer from its 7-chloro byproduct. Understanding the causality behind each experimental step—from the initial condensation to the high-temperature cyclization and final decarboxylation—is paramount for a successful outcome. While modern synthetic methods are continually evolving, the classical Gould-Jacobs approach provides a foundational and accessible route to this valuable chemical intermediate.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 4. ablelab.eu [ablelab.eu]

- 5. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. 4-Quinolone synthesis [organic-chemistry.org]

- 9. echemi.com [echemi.com]

- 10. 5-CHLOROQUINOLIN-4-OL [P56499] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research [chemuniverse.com]

- 11. 5-Chloroquinolin-4-ol | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Whitepaper: Strategic Selection of Precursors for 5-Chloroquinolin-4-ol

[1]

Executive Summary

The synthesis of 5-Chloroquinolin-4-ol presents a classic problem in regiochemical control. Unlike its 7-chloro isomer (a key intermediate for Chloroquine), the 5-chloro isomer is sterically disfavored during the cyclization of the standard precursor, 3-chloroaniline . Consequently, the selection of starting materials is not merely about chemical compatibility but about defining a purification strategy that isolates the minority 5-chloro congener from the bulk 7-chloro product.

This guide focuses on the Gould-Jacobs reaction pathway, the industry-standard approach, while providing the critical "fork-in-the-road" separation protocols required to secure the 5-chloro isomer.

Part 1: The Retrosynthetic Logic & Material Selection

The synthesis relies on the thermal cyclization of an anilinomethylenemalonate intermediate. The choice of starting materials is dictated by the need to introduce a nitrogen atom and a three-carbon fragment onto a halogenated benzene ring.

Primary Precursor (The Nitrogen Source)

Compound: 3-Chloroaniline (m-Chloroaniline) CAS: 108-42-9[1]

-

Role: Provides the aromatic scaffold and the nitrogen atom for the heterocycle.

-

Critical Specification:

-

Purity:

99.0% (GC). -

Isomer Impurities: Must be free of 2-chloroaniline and 4-chloroaniline.[1]

-

Appearance: Colorless to light amber liquid. Darkening indicates oxidation (formation of azo compounds), which lowers yield.

-

The Carbon Scaffold (The Electrophile)

Compound: Diethyl Ethoxymethylenemalonate (EMME) CAS: 87-13-8

-

Role: Provides the C-2, C-3, and C-4 carbons of the pyridine ring.

-

Reactivity Profile: The ethoxy group is a leaving group, susceptible to nucleophilic attack by the aniline nitrogen.

-

Handling: Moisture sensitive. Hydrolysis yields malonic acid derivatives that do not cyclize effectively.

The Thermal Medium (Cyclization Solvent)

Compound: Dowtherm A (or Diphenyl Ether) CAS: 8004-13-5 (Eutectic mixture of biphenyl and diphenyl oxide)[1]

-

Role: Heat sink for high-temperature cyclization (250°C).

-

Requirement: High boiling point (>257°C) is mandatory. Solvents like toluene or xylene are insufficient for the activation energy required to close the ring at the sterically hindered 5-position.

Part 2: Regioselectivity & The "Isomer Trap"

The core technical challenge is the Gould-Jacobs Cyclization . When 3-chloroaniline (1) reacts with EMME (2), it forms the enamine intermediate (3). During thermal cyclization, the ring can close at two positions:

-

Position 2 (para to Cl): Sterically unhindered. Yields 7-Chloroquinolin-4-ol (Major Product).[1]

-

Position 6 (ortho to Cl): Sterically hindered. Yields 5-Chloroquinolin-4-ol (Minor Product/Target).

Visualization of the Pathway

The following diagram illustrates the bifurcation point where the starting material determines the product ratio.

Caption: Divergent cyclization pathways of 3-chloroaniline. The steric hindrance of the chlorine atom at the ortho position disfavors the formation of the 5-chloro isomer.

Part 3: Experimental Protocol & Separation Strategy

To successfully isolate the 5-chloro starting material derivative, one must exploit solubility differences at the carboxylic acid stage, before the final decarboxylation.

Step 1: Condensation (Enamine Formation)

-

Charge: A reactor with 1.0 eq of 3-Chloroaniline and 1.1 eq of EMME .

-

Conditions: Heat to 110–140°C.

-

Process: Distill off the ethanol byproduct continuously. Reaction is complete when ethanol evolution ceases.

-

Validation:

H NMR should show the disappearance of the aniline -NH2 doublet and appearance of the enamine -NH doublet (~11 ppm).

Step 2: Cyclization

-

Charge: Add Dowtherm A (10 volumes) to the enamine oil.

-

Conditions: Heat rapidly to reflux (250–257°C).

-

Duration: Maintain for 45–90 minutes.

-

Workup: Cool to room temperature. Dilute with hexane or heptane to precipitate the ester mixture (Ethyl 5-chloro- and 7-chloro-4-hydroxyquinoline-3-carboxylates).[1] Filter the solids.[2][3]

Step 3: The Critical Separation (Saponification & Fractionation)

This is the self-validating step where the target is isolated.

-

Hydrolysis: Reflux the mixed esters in 10% NaOH solution until clear.

-

Acidification: Slowly add acetic acid or dilute HCl to pH ~4-5.

-

Filtration (The Trap): The 7-chloro-4-hydroxyquinoline-3-carboxylic acid is significantly less soluble and will precipitate first.[1] Filter this solid off (this is the waste/byproduct for this specific workflow).

-

Isolation: Concentrate the mother liquor (filtrate). The 5-chloro-4-hydroxyquinoline-3-carboxylic acid will precipitate upon further concentration or cooling.[1]

-

Recrystallization: Purify the 5-chloro acid from glacial acetic acid.

Step 4: Decarboxylation[4]

-

Process: Heat the purified 5-chloro acid in Dowtherm A at 250°C until CO2 evolution stops.

-

Product: 5-Chloroquinolin-4-ol .

Data Summary: Physical Properties of Key Materials[2][5][6]

| Material | MW ( g/mol ) | Boiling Point | Melting Point | Key Impurity Risk |

| 3-Chloroaniline | 127.57 | 230°C | -10°C | 2-Chloroaniline (leads to 8-Cl isomer) |

| EMME | 216.23 | 279°C | N/A (Liquid) | Diethyl malonate (non-reactive) |

| 5-Cl-Quinolin-4-ol | 179.60 | N/A | >280°C (dec) | 7-Cl-Quinolin-4-ol (Isomer) |

Part 4: Analytical Validation

To confirm the identity of the starting materials and the final product, rely on NMR coupling constants (

-

3-Chloroaniline (Precursor):

-

Look for the specific pattern of a 1,3-disubstituted benzene.

-

-

5-Chloroquinolin-4-ol (Product):

-

H-6, H-7, H-8 Pattern: The 5-chloro substitution leaves three adjacent protons (6, 7, 8).

-

Coupling: You will observe a triplet (or dd) for H-7 (

Hz) and two doublets for H-6 and H-8.[1] -

Contrast with 7-Chloro: The 7-chloro isomer has an isolated proton at H-8 (singlet/small doublet) and a pair of protons at H-5/H-6 (doublets).[1] This difference is definitive.

-

References

-

Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. Link

-

Price, C. C., & Roberts, R. M. (1946). The Synthesis of 4-Hydroxyquinolines.[4][5][6][7] I. The Synthesis of 4-Hydroxy-7-chloroquinoline. Journal of the American Chemical Society. Link

- Note: This reference establishes the standard separation protocol for the 5- and 7-chloro isomers via their carboxylic acid intermedi

-

Ray, S., et al. (1995). Regioselectivity in the Gould-Jacobs Reaction.[4] Indian Journal of Chemistry, Section B. Link

-

PubChem. (2024). 5-Chloroquinolin-4-ol Compound Summary. National Library of Medicine. Link

Sources

- 1. bpsynergies.com [bpsynergies.com]

- 2. WO2009001060A2 - Use of compounds for preparing anti-tuberculosis agents - Google Patents [patents.google.com]

- 3. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Chloroquinolin-4-ol: Synthesis, Properties, and Therapeutic Potential

Executive Summary: This guide provides a comprehensive technical overview of 5-Chloroquinolin-4-ol (CAS No. 23443-05-2), a heterocyclic compound of significant interest in medicinal chemistry. We delve into its fundamental chemical identity, exploring the critical keto-enol tautomerism that defines its structure and reactivity. This document furnishes a detailed, field-proven protocol for its synthesis via the Gould-Jacobs reaction, explaining the causal chemistry behind the procedural steps. Furthermore, we analyze its physicochemical properties, predicted spectroscopic signatures for research-level characterization, and key chemical reactivities. The guide culminates in a discussion of its therapeutic potential, grounded in the well-established biological activities of the quinolin-4-one scaffold as a pharmacophore in antibacterial and anticancer drug discovery.

Part 1: Core Chemical Identity: Nomenclature, Structure, and Tautomerism

5-Chloroquinolin-4-ol is a substituted quinoline, a heterocyclic aromatic compound. Its formal identification can be complex due to a crucial structural equilibrium.

1.1. IUPAC Nomenclature and Synonyms

The compound exists as a pair of rapidly interconverting tautomers. While commonly referred to by its enol form, 5-Chloroquinolin-4-ol, the predominant tautomer and the preferred IUPAC name for the structure is 5-chloro-1H-quinolin-4-one .[1]

-

Preferred IUPAC Name: 5-chloro-1H-quinolin-4-one

-

Common Synonyms: 5-Chloroquinolin-4-ol, 5-chloro-4-quinolone, 5-chloro-4-hydroxyquinoline[1]

-

CAS Number: 23443-05-2[2]

1.2. Keto-Enol Tautomerism

The defining structural feature of this molecule is the equilibrium between the keto (amide) form, 5-chloro-1H-quinolin-4-one, and the enol (aromatic alcohol) form, 5-Chloroquinolin-4-ol. In the solid state and in most solvent systems, the equilibrium heavily favors the keto form due to the greater stability of the amide group. This phenomenon is critical for understanding the molecule's reactivity, hydrogen bonding capabilities, and interactions with biological targets.

Caption: Keto-enol tautomerism of 5-chloro-1H-quinolin-4-one.

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the molecule's physical and spectroscopic properties is essential for its synthesis, purification, and characterization.

2.1. Physicochemical Data

The following table summarizes the key physicochemical properties of 5-Chloroquinolin-4-ol.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.61 g/mol | |

| Physical Form | Solid | |

| Melting Point | 256-257 °C | |

| Boiling Point | 348.5 ± 22.0 °C (at 760 mmHg) | |

| InChIKey | ZCEBTEWGAPZZPJ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC2=C(C(=O)C=CN2)C(=C1)Cl | [1] |

2.2. Spectroscopic Characterization

While this compound is commercially available, a complete, peer-reviewed set of its spectral data is not readily found in the literature. Therefore, this section provides an expert analysis of the expected spectroscopic signatures, which are crucial for researchers to confirm the identity and purity of their material.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approx. 7.0-8.5 ppm) and a signal for the N-H proton. The protons on the chlorinated benzene ring (H6, H7, H8) and the pyridinone ring (H2, H3) will all be distinct. The H8 proton, being peri to the chlorine atom, may show a downfield shift. The N-H proton signal is expected to be broad and its chemical shift will be highly dependent on solvent and concentration.[3][4]

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals. The carbonyl carbon (C4) will be the most downfield signal, typically in the range of 170-180 ppm. The other eight signals will appear in the aromatic region (approx. 110-150 ppm). The carbon bearing the chlorine atom (C5) will be directly influenced by the halogen's inductive effect.[5][6]

2.2.2. Infrared (IR) Spectroscopy

The IR spectrum will be dominated by features characteristic of the quinolin-4-one core. A strong absorption band is expected between 1620-1650 cm⁻¹ corresponding to the C=O (amide I) stretch. A broad absorption in the 3000-3400 cm⁻¹ region would indicate N-H stretching. C-H stretching from the aromatic rings will appear just above 3000 cm⁻¹, and C=C stretching vibrations within the rings will be observed in the 1450-1600 cm⁻¹ region.

2.2.3. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]⁺ at m/z 179.0138 and a characteristic [M+2]⁺ peak at m/z 181.0108 with an intensity ratio of approximately 3:1, which is the isotopic signature of a molecule containing one chlorine atom.

Part 3: Synthesis and Purification

The most reliable and versatile method for synthesizing 4-hydroxyquinoline scaffolds is the Gould-Jacobs reaction .[7][8][9] This procedure involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (DEEM), followed by a high-temperature thermal cyclization. For the synthesis of 5-Chloroquinolin-4-ol, the required starting material is 3-chloroaniline .

Caption: Workflow for the Gould-Jacobs synthesis of 5-Chloroquinolin-4-ol.

3.1. Detailed Experimental Protocol

This protocol is a representative methodology based on the Gould-Jacobs reaction. Researchers should perform their own risk assessment and optimization.

Step 1: Synthesis of Diethyl 2-((3-chlorophenyl)amino)maleate

-

In a round-bottom flask equipped with a condenser and magnetic stirrer, combine 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq).

-

Heat the mixture with stirring at 110-120 °C for 2 hours. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The resulting crude intermediate, often a solid or viscous oil, can be used in the next step without further purification. The primary driving force is the nucleophilic attack of the aniline nitrogen onto the electron-deficient alkene of DEEM, followed by the elimination of ethanol.

Step 2: Thermal Cyclization

-

Prepare a high-boiling point solvent, such as diphenyl ether, in a separate flask and heat it to 250 °C.

-

Add the crude intermediate from Step 1 dropwise or in portions to the hot diphenyl ether with vigorous stirring.

-

Maintain the temperature at 250 °C for 30-60 minutes. This high temperature is necessary to overcome the activation energy for the intramolecular electrophilic aromatic substitution (cyclization) reaction.

-

Cool the mixture, which will cause the cyclized product (ethyl 5-chloro-4-hydroxyquinoline-3-carboxylate) to precipitate.

-

Dilute the cooled mixture with hexane to further precipitate the product, and collect the solid by vacuum filtration. Wash the solid with hexane to remove the diphenyl ether.

Step 3 & 4: Saponification and Decarboxylation

-

Suspend the crude ester from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours to achieve complete saponification (hydrolysis) of the ester group.

-

Cool the resulting solution and acidify it carefully with concentrated HCl to a pH of ~2-3. This will precipitate the carboxylic acid intermediate.

-

Collect the solid acid by filtration and dry it thoroughly.

-

For decarboxylation, heat the dry carboxylic acid solid carefully above its melting point (typically >250 °C) until gas evolution (CO₂) ceases. The crude 5-Chloroquinolin-4-ol will remain.

-

Purify the final product by recrystallization from a suitable solvent like ethanol, DMF, or acetic acid.

Part 4: Chemical Reactivity

The reactivity of 5-Chloroquinolin-4-ol is governed by its three key features: the pyridinone ring, the chloro-substituted benzene ring, and the N-H group.

-

N-Alkylation/Acylation: The nitrogen atom can be alkylated or acylated under basic conditions, a common strategy in drug development to modify pharmacokinetic properties.

-

O-Alkylation: While the keto form predominates, reaction with alkylating agents under specific conditions can yield the O-alkylated 4-alkoxyquinoline derivative.

-

Electrophilic Aromatic Substitution: The quinolone ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the carbonyl group. However, reactions can be forced at the C6 and C8 positions.

-

Nucleophilic Aromatic Substitution: The chlorine at the C5 position is relatively unreactive towards nucleophilic substitution but can be displaced under harsh conditions or through metal-catalyzed cross-coupling reactions.

Part 5: Applications in Drug Discovery and Research

The quinolin-4-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs.[10][11][12] While specific biological data for 5-Chloroquinolin-4-ol is sparse, its structure strongly suggests potential in two primary therapeutic areas: antibacterial and anticancer applications.

5.1. Antibacterial Potential

The 4-quinolone core is famously the basis for the quinolone class of antibiotics, which includes drugs like ciprofloxacin and levofloxacin.[11][12] These agents function by inhibiting bacterial type II topoisomerases—DNA gyrase and topoisomerase IV—which are essential for DNA replication, repair, and recombination.[13][14]

Caption: Mechanism of action for quinolone-class antibiotics.

The presence of a halogen on the benzene ring is a common feature in potent quinolone antibiotics, suggesting that 5-Chloroquinolin-4-ol is a valuable starting point for the synthesis of novel antibacterial agents.[15][16][17]

5.2. Anticancer Potential

Numerous quinoline and quinolone derivatives have demonstrated significant anticancer activity.[18][19] The structurally related compound clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) has been shown to possess anticancer properties by acting as a proteasome inhibitor and a metal ionophore, disrupting cellular homeostasis in cancer cells.[20][21] The planar, heterocyclic structure of 5-Chloroquinolin-4-ol allows it to function as a potential DNA intercalating agent, a mechanism used by several anticancer drugs to disrupt DNA replication and transcription in rapidly dividing tumor cells.[19] This makes the 5-Chloroquinolin-4-ol scaffold a promising template for the development of new chemotherapeutic agents.

Part 6: Safety and Handling

5-Chloroquinolin-4-ol is classified as a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling.

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Statements: Standard precautions including P261 (avoid breathing dust), P280 (wear protective gloves/eye protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) should be followed.

Part 7: References

-

Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy, 9, 1937–1948. [Link]

-

PubChem. 5-Chloroquinolin-4-ol (CID 18415015). National Center for Biotechnology Information. [Link]

-

Aldred, K. J., et al. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

-

Wikipedia. Gould–Jacobs reaction. [Link]

-

Name Reactions in Organic Synthesis. Gould-Jacobs Reaction. [Link]

-

Aboul-Fadl, T., et al. (2011). Nonclassical biological activities of quinolone derivatives. Journal of Chemotherapy, 23(1), 1-13. [Link]

-

Wikipedia. 4-Quinolone. [Link]

-

Musiol, R., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(15), 4983. [Link]

-

Khanye, S. D., et al. (2020). Easy-To-Access Quinolone Derivatives Exhibiting Antibacterial and Anti-Parasitic Activities. Molecules, 25(21), 5220. [Link]

-

The Merck Index Online. Gould-Jacobs Reaction. [Link]

-

K.D.W. (2014). Synthesis of Quinolones for Inhibition of the Β-Barrel Assembly Machine in Gram Negative Bacteria. [Link]

-

Royal Society of Chemistry. ¹H and ¹³C NMR Spectra. [Link]

-

Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 8943-8968. [Link]

-

Oregon State University. ¹H NMR Chemical Shift. [Link]

-

Pharmaffiliates. 5-Chloroquinolin-4-ol (CAS 23443-05-2). [Link]

-

Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation. [Link]

-

Zhang, M., et al. (2021). 4-Quinolone Derivatives and Their Activities Against Gram-negative Pathogens. Archiv der Pharmazie, 354(1), e2000282. [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. [Link]

-

Chemistry LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

-

Ding, W. Q., et al. (2005). Anticancer activity of the antibiotic clioquinol. Cancer Research, 65(8), 3389-3395. [Link]

-

Ali, S., et al. (2024). Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance. RSC Advances, 14, 2351-2363. [Link]

-

Martins, M., et al. (2007). Mechanism of action of and resistance to quinolones. The Journal of Antimicrobial Chemotherapy, 60(5), 1158–1160. [Link]

-

Aboul-Fadl, T., et al. (2011). Nonclassical Biological Activities of Quinolone Derivatives. Lettere in Drug Design & Discovery, 8(10). [Link]

-

Starkey, L. S. ¹H NMR Chemical Shifts. [Link]

-

University of Puget Sound. ¹H-NMR Chemical Shift Table. [Link]

-

ResearchGate. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. [Link]

-

Mitscher, L. A. (1987). RECENT ADVANCES IN PHARMACEUTICAL CHEMISTRY:THE 4‐QUINOLONE ANTIBIOTICS. Pharmaceutical Research, 4, 1-13. [Link]

-

Szymański, P., et al. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 26(21), 6656. [Link]

-

Dine, I., et al. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13, 8943-8968. [Link]

-

Google Patents. 5-chloro-8-hydroxyquinoline preparation method (CN1405155A).

-

ResearchGate. ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). [Link]

-

ResearchGate. Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]

-

TSI Journals. ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Taylor & Francis Online. Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. [Link]

-

Kamal, A., et al. (2012). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 22(19), 6184-6188. [Link]

-

PubMed. Synthesis, spectral and antimicrobial properties of 5-chloroarylidene aromatic derivatives of imidazoline-4-one. [Link]

-

Wang, W., et al. (2020). Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives. RSC Advances, 10, 15372-15383. [Link]

-

Google Patents. Preparation method and purification method of 5-chloro-8-hydroxyquinoline (CN108610288B).

-

Master Organic Chemistry. ¹³C NMR - How Many Signals. [Link]

-

PubMed Central. Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. [Link]

-

PubMed. ¹³C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. [Link]

Sources

- 1. 5-Chloroquinolin-4-ol | C9H6ClNO | CID 18415015 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 4. chemistryconnected.com [chemistryconnected.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 8. Gould-Jacobs Reaction (Chapter 25) - Name Reactions in Organic Synthesis [cambridge.org]

- 9. Gould-Jacobs Reaction [drugfuture.com]

- 10. Nonclassical biological activities of quinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 12. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Antibacterial activity evaluation and mode of action study of novel thiazole-quinolinium derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00691B [pubs.rsc.org]

- 18. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides [mdpi.com]

- 19. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 20. dovepress.com [dovepress.com]

- 21. Anticancer activity of the antibiotic clioquinol - PubMed [pubmed.ncbi.nlm.nih.gov]

Tautomeric Plasticity of 5-Chloroquinolin-4-ol: A Technical Guide for Drug Development Professionals

Abstract

The phenomenon of tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, represents a critical yet often overlooked aspect of drug design and development. For heterocyclic scaffolds of medicinal importance, such as the quinoline core, understanding the predominant tautomeric forms and the factors governing their equilibrium is paramount. This technical guide provides an in-depth exploration of the keto-enol tautomerism of 5-Chloroquinolin-4-ol, a substituted 4-quinolone with significant potential in medicinal chemistry. We will delve into the structural nuances of the keto and enol forms, elucidate the experimental and computational methodologies for their characterization, and discuss the profound implications of this tautomeric behavior on biological activity and physicochemical properties. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of tautomerism in the context of contemporary drug discovery.

Introduction: The Significance of Tautomerism in Drug Discovery

Tautomerism is a fundamental concept in organic chemistry that has profound implications for the biological activity, pharmacokinetics, and pharmacodynamics of a drug molecule.[1][2] The ability of a compound to exist in multiple tautomeric forms can influence its ability to interact with biological targets, as different tautomers present distinct three-dimensional shapes, hydrogen bonding patterns, and electronic distributions.[2] The quinolone scaffold, a privileged structure in medicinal chemistry, is known to exhibit tautomerism, primarily between the keto (quinolin-4-one) and enol (quinolin-4-ol) forms.[1] This equilibrium can be subtly influenced by substitution patterns on the quinoline ring, as well as the surrounding microenvironment, including solvent polarity and pH.[3] A thorough understanding and characterization of the tautomeric landscape of a drug candidate are therefore not merely academic exercises but essential components of a robust drug discovery program.

The Tautomeric Equilibrium of 5-Chloroquinolin-4-ol

5-Chloroquinolin-4-ol can exist in two primary tautomeric forms: the keto form, 5-chloroquinolin-4(1H)-one, and the enol form, 5-chloroquinolin-4-ol. The equilibrium between these two forms is a dynamic process involving the migration of a proton and a concurrent shift of double bonds.

For many 4-quinolone derivatives, the keto tautomer is the more stable and, therefore, the predominant form in both the solid state and in solution.[4] This preference is largely attributed to the greater thermodynamic stability of the amide functionality within the pyridinone ring of the keto form compared to the aromatic hydroxyl group in the enol form. However, the presence of the electron-withdrawing chlorine atom at the 5-position can influence the electronic properties of the quinoline ring system and potentially shift this equilibrium.

Experimental Characterization of Tautomeric Forms

A multi-pronged approach employing various spectroscopic and analytical techniques is essential for the unambiguous characterization of the tautomeric equilibrium of 5-Chloroquinolin-4-ol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the tautomeric forms present in solution.[5] By analyzing the chemical shifts and coupling constants of both ¹H and ¹³C nuclei, one can distinguish between the keto and enol isomers.

Key Diagnostic NMR Features:

-

¹H NMR: The presence of an N-H proton signal in the downfield region (typically >10 ppm) is characteristic of the keto form. Conversely, a signal for an O-H proton, often broader, would indicate the presence of the enol form. The chemical shifts of the protons on the quinoline ring will also differ between the two tautomers.

-

¹³C NMR: The chemical shift of the C4 carbon is highly indicative of the tautomeric form. In the keto tautomer, this carbon is a carbonyl carbon and will resonate at a significantly downfield chemical shift (typically >170 ppm). In the enol form, the C4 carbon is part of an aromatic ring and bonded to a hydroxyl group, resulting in an upfield shift compared to the keto form.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shifts (ppm) for the Tautomers of 5-Chloroquinolin-4-ol in DMSO-d₆.

| Atom | Keto Form (5-chloroquinolin-4(1H)-one) | Enol Form (5-chloroquinolin-4-ol) |

| ¹H NMR | ||

| N1-H | ~11.5 (broad s) | - |

| C2-H | ~7.9 (d) | ~8.1 (d) |

| C3-H | ~6.1 (d) | ~6.5 (s) |

| O4-H | - | ~10.0 (broad s) |

| C6-H | ~7.6 (t) | ~7.5 (t) |

| C7-H | ~7.3 (d) | ~7.2 (d) |

| C8-H | ~7.8 (d) | ~7.7 (d) |

| ¹³C NMR | ||

| C2 | ~140 | ~145 |

| C3 | ~110 | ~105 |

| C4 | ~175 | ~155 |

| C4a | ~140 | ~142 |

| C5 | ~128 | ~126 |

| C6 | ~125 | ~124 |

| C7 | ~123 | ~122 |

| C8 | ~130 | ~132 |

| C8a | ~120 | ~118 |

Note: These are estimated values based on known trends for 4-quinolone systems and should be confirmed experimentally.

Experimental Protocol: NMR Analysis of Tautomeric Equilibrium

-

Sample Preparation: Dissolve a precisely weighed amount of 5-Chloroquinolin-4-ol in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) to a known concentration (e.g., 10 mg/mL).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals corresponding to unique protons of each tautomer.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Identify the key diagnostic signals, particularly for C4.

-

-

Data Analysis:

-

From the ¹H NMR spectrum, calculate the relative ratio of the tautomers by comparing the integration of non-overlapping, characteristic signals for each form.

-

The equilibrium constant (KT) can be calculated as the ratio of the concentrations of the enol and keto forms.

-

UV/Vis Spectroscopy

UV/Vis spectroscopy can provide valuable information about the electronic transitions within the tautomers. The keto and enol forms will have distinct chromophores and are expected to exhibit different absorption maxima (λmax).

Expected Spectral Features:

-

Keto Form: The extended conjugation in the pyridinone ring of the keto form is likely to result in a λmax at a longer wavelength compared to the enol form.

-

Enol Form: The enol form, with its benzenoid and pyridine rings, will also absorb in the UV region, but likely at a shorter wavelength than the keto tautomer.

Experimental Protocol: UV/Vis Spectroscopic Analysis

-

Solution Preparation: Prepare a series of solutions of 5-Chloroquinolin-4-ol in different solvents of varying polarity (e.g., hexane, dichloromethane, ethanol, water) at a known concentration (e.g., 1 x 10-5 M).

-

Baseline Correction: Record a baseline spectrum for each solvent.

-

Spectrum Acquisition: Record the UV/Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

Data Analysis:

-

Identify the λmax for each solution.

-

Analyze the solvatochromic shifts (changes in λmax with solvent polarity) to infer which tautomer is favored in each solvent. A bathochromic (red) shift with increasing solvent polarity may suggest stabilization of the more polar tautomer.

-

Computational Modeling of Tautomerism

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the relative stabilities of tautomers and for corroborating experimental findings.[6]

Methodology: DFT Calculations

-

Structure Optimization: The geometries of both the keto and enol tautomers of 5-Chloroquinolin-4-ol are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies). These calculations also provide the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Energy Calculations: The single-point energies of the optimized structures are calculated at a higher level of theory or with a larger basis set for greater accuracy.

-

Solvation Effects: To model the tautomeric equilibrium in solution, implicit solvent models such as the Polarizable Continuum Model (PCM) can be employed.

-

Data Analysis: The relative Gibbs free energies (ΔG) of the tautomers are calculated to predict their relative populations at a given temperature.

Implications for Drug Development

The tautomeric state of 5-Chloroquinolin-4-ol has significant ramifications for its potential as a drug candidate.

-

Target Binding: The different hydrogen bond donor/acceptor patterns of the keto and enol forms can lead to distinct binding modes at the active site of a biological target.[7] One tautomer may exhibit significantly higher affinity and, consequently, greater potency than the other.

-

Physicochemical Properties: Tautomerism can influence key physicochemical properties such as solubility, lipophilicity (logP), and pKa. These properties, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

-

Intellectual Property: A thorough understanding and characterization of all relevant tautomeric forms are crucial for securing robust patent protection for a new chemical entity.

Conclusion

The tautomeric landscape of 5-Chloroquinolin-4-ol is a critical determinant of its chemical and biological behavior. A comprehensive characterization of its keto-enol equilibrium, through a synergistic combination of experimental techniques such as NMR and UV/Vis spectroscopy, and computational methods like DFT, is essential for its successful development as a therapeutic agent. By embracing the complexity of tautomerism, drug discovery teams can make more informed decisions, leading to the design of safer and more efficacious medicines.

References

-

Regioselective one-pot three-component synthesis of quinoline based 1,2,4-triazolo[1,5-a]quinoline derivatives. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Dine, I., Mulugeta, E., Melaku, Y., & Belete, M. (2023). Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. RSC Advances, 13(13), 8657–8682. [Link]

-

Domagala, J. M. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4047–4063. [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Chloroquinolin-4-ol. PubChem. Retrieved January 29, 2026, from [Link]

-

Petrova, T., Antonov, L., & Stoyanov, S. (2021). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry, 17, 1845–1856. [Link]

- Antonov, L. (2019). Absorption UV-Vis Spectroscopy and Chemometrics: From Qualitative Conclusions to Quantitative Analysis. In Comprehensive Chemometrics (pp. 1-22). Elsevier.

-

How about Tautomers?-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved January 29, 2026, from [Link]

-

Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A Routine Experimental Protocol for qHNMR Illustrated with Taxol. Journal of Natural Products, 70(5), 844–849. [Link]

-

Al-Trawneh, S. A. M., & Taha, M. O. (2019). The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity. Molecules, 24(17), 3093. [Link]

-

Tautomerism Lecture 1, Organic Chemistry IIT JEE (Introduction, Tautomers, Stability). (2014, May 12). YouTube. Retrieved January 29, 2026, from [Link]

-

Dobosz, R., & Gawinecki, R. (2019). DFT studies on tautomeric preferences of 1-(pyridin-2-yl)-4-(quinolin-2-yl)butane-2,3-dione in the gas phase and in solution. Structural Chemistry, 30(6), 2215–2223. [Link]

-

How To Perform UV Vis Spectroscopy? - Chemistry For Everyone. (2023, August 10). YouTube. Retrieved January 29, 2026, from [Link]

-

Taha, M. O., Al-Trawneh, S. A. M., & Al-Sha'er, M. A. (2018). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. Molecules, 23(10), 2636. [Link]

-

EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. (n.d.). ASU Core Research Facilities. Retrieved January 29, 2026, from [Link]

-

Locquet, P., Boussalem, N., Hatey, D., Grellepois, F., Hénon, E., Riguet, E., & Blanc, A. (2023). Thermal Dearomative Rearrangement of α-(Prop-2-enyl)-α′-(pyridin-2-yl) Malonate Derivatives toward 4H-Dihydroquinolizines. The Journal of Organic Chemistry, 88(2), 1083–1093. [Link]

-

UV–vis absorption spectra of (a) compounds 4a, 4d–4h, 5a, and 5d–5h in... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Leszczynski, J., & Shukla, M. K. (2009). Combinatorial–computational–chemoinformatics (C3) approach to finding and analyzing low-energy tautomers. Journal of the Serbian Chemical Society, 74(12), 1321–1334. [Link]

-

Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. (2019). Molecules, 25(1), 103. [Link]

-

What Is Tautomerization In Organic Chemistry? (2023, November 13). YouTube. Retrieved January 29, 2026, from [Link]

-

DiVerdi, J. A. (n.d.). EXPERIMENT 42 - NMR Determination of Keto-Enol Equilibrium Constants. Retrieved January 29, 2026, from [Link]

-

G-S-Alonso, M., G-Pe, J. I., & G-T-Lorenzo, J. (2021). Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 252, 119515. [Link]

-

El-Faham, A., El-Sayed, W. S., & El-Gohary, H. S. (2021). First-principles density functional theoretical study on the structures, reactivity and spectroscopic properties of (NH) and (OH) Tautomer's of 4-(methylsulfanyl)-3[(1Z)-1-(2-phenylhydrazinylidene) ethyl] quinoline-2(1H)-one. Scientific Reports, 11(1), 1–13. [Link]

-

Pratiwi, D. R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Indonesian Journal of Educational Research and Technology, 2(1), 1-8. [Link]

-

UV–Vis spectrum of complex 4 and 5 in chloroform. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Tautomeric Equilibrium in 1-Benzamidoisoquinoline Derivatives. (2023). Molecules, 28(3), 1109. [Link]

-

Fitting quantum machine learning potentials to experimental free energy data: predicting tautomer ratios in solution. (2021). Chemical Science, 12(30), 10285–10294. [Link]

-

1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. (n.d.). TSI Journals. Retrieved January 29, 2026, from [Link]

-

Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. (2015). The Journal of Organic Chemistry, 80(24), 12341–12351. [Link]

-

A DFT study of the tautomerism of 1H-benzo[de]cinnolines and their protonated forms. (2022). Theoretical Chemistry Accounts, 141(4), 26. [Link]

-

UV-Vis absorption spectra of 4 (a) and 5 (b) without and with 1 mM CDCA... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

Quinolones: from antibiotics to autoinducers. (2010). FEMS Microbiology Reviews, 34(4), 447–474. [Link]

-

Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. (2021). Antibiotics, 10(8), 987. [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 29, 2026, from [Link]

-

A new approach to quantitative NMR: fluoroquinolones analysis by evaluating the chemical shift displacements. (2013). Analytical and Bioanalytical Chemistry, 405(2-3), 967–975. [Link]

-

13 C NMR Spectra of Flavonoids 4, 4a, 5, and 5a (100 MHz, DMSO-d 6 , G, ppm). (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

1H NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 29, 2026, from [Link]

-

X-ray crystal structure analysis of 5-bromospiro[indoline-3,7'-pyrano[3,2-C:5,6-C']dichromene]-2,6',8'-trione. (2021). Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 7), 743–747. [Link]

-

One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E - HELDA - University of Helsinki. (n.d.). Retrieved January 29, 2026, from [Link]

-

What impact does tautomerism have on drug discovery and development? (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

-

HCO2H-Catalyzed Hydrolysis of 2-Chloroquinolines to Quinolones. (n.d.). The Royal Society of Chemistry. Retrieved January 29, 2026, from [Link]

Sources

- 1. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Biological activity of 5-Chloroquinolin-4-ol derivatives

An In-Depth Technical Guide to the Biological Activity of 5-Chloroquinolin-4-ol Derivatives

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Among these, derivatives of 5-Chloroquinolin-4-ol have emerged as a particularly promising class, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis, multifaceted biological activities, and therapeutic potential of these derivatives. We delve into their antimicrobial, anticancer, and anti-inflammatory properties, elucidating the underlying mechanisms of action through detailed signaling pathways. Furthermore, this guide offers field-proven, step-by-step experimental protocols for key biological assays, structure-activity relationship insights, and quantitative data summaries to facilitate further research and development in this exciting area.

Introduction: The Quinoline Scaffold in Drug Discovery

Quinoline, a heterocyclic aromatic compound, and its derivatives are fundamental to the development of new therapeutic agents.[1][3] Their diverse pharmacological profiles have led to their use in treating a wide range of diseases.[1][4] The introduction of a chlorine atom at the 5-position and a hydroxyl group at the 4-position of the quinoline ring creates the 5-Chloroquinolin-4-ol core, a versatile template for chemical modification. This specific substitution pattern has been shown to be a key determinant of the significant biological effects observed in its derivatives, making this class of compounds a focal point for intensive research. This guide aims to synthesize the current knowledge on these derivatives, providing a technical and practical framework for their continued exploration.

Synthetic Strategies for 5-Chloroquinolin-4-ol Derivatives

The generation of a diverse library of 5-Chloroquinolin-4-ol derivatives is crucial for exploring their therapeutic potential. Synthetic approaches often involve multi-component reactions or the functionalization of a pre-formed quinoline core.[4] For instance, a common strategy involves the reaction of 4,7-dichloroquinoline with various amines, where the chlorine at the 4-position is more susceptible to nucleophilic substitution.[5] Another approach utilizes mixed lithium-magnesium reagents to functionalize the quinoline scaffold under mild conditions. These methods allow for the introduction of a wide range of functional groups, enabling the systematic investigation of structure-activity relationships.

Caption: Potential anticancer mechanism via p53-mediated apoptosis.

| Table 2: Selected Anticancer Activities of 5-Chloroquinolin Derivatives | | :--- | :--- | :--- | :--- | | Derivative Class | Cancer Cell Line | Activity Metric | Reported Value | | Quinazoline-chalcone (related scaffold) | Leukemia (K-562) | GI50 | 0.622–1.81 μM [6]| | 8-hydroxyquinoline-5-sulfonamides | Melanoma (C-32) | IC50 | Comparable to cisplatin [7]| | 4-aminoquinoline derivatives | Breast (MDA-MB 468) | Potency | More potent than chloroquine [5]| | 3-amido-7-chloroquinolin-4-ones | Liver (HepG2) | Cytotoxicity | Selective cytotoxicity [8]|

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinoline derivatives have demonstrated potent anti-inflammatory effects. [9] Mechanism of Action: The anti-inflammatory activity is primarily attributed to the downregulation of pro-inflammatory mediators.

-

Cytokine Inhibition: These compounds significantly reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). [10][11]* Pathway Inhibition: This effect is often achieved by inhibiting key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are crucial regulators of inflammation. By blocking these pathways, the derivatives prevent the transcription of genes encoding for pro-inflammatory cytokines, thereby suppressing the inflammatory response. [10]

Caption: Anti-inflammatory mechanism via inhibition of NF-κB and MAPK pathways.

Experimental Protocols: A Framework for Self-Validating Assays

To ensure the generation of reliable and reproducible data, standardized protocols with built-in controls are essential.

Protocol: Antimicrobial Susceptibility Testing (Disk Diffusion)

This method provides a qualitative assessment of a compound's ability to inhibit microbial growth. The principle lies in the diffusion of the antimicrobial agent from a disk into an agar medium, creating a concentration gradient. A clear zone of inhibition around the disk indicates susceptibility. [12]

Caption: Workflow for the Kirby-Bauer disk diffusion antimicrobial assay.

Detailed Methodology:

-

Inoculum Preparation: From a pure culture, select 3-5 well-isolated colonies and suspend them in sterile saline or broth. Adjust the turbidity to match a 0.5 McFarland standard to ensure a standardized bacterial concentration. [13]2. Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each swabbing to ensure uniform growth. [12]3. Disk Application: Aseptically place paper disks impregnated with a known concentration of the test derivative onto the agar surface. Simultaneously, place a positive control disk (e.g., Ciprofloxacin) and a negative control disk (solvent vehicle, e.g., DMSO). [12]4. Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Measurement and Interpretation: Measure the diameter of the zone of complete growth inhibition in millimeters. Compare the zone size to established standards to determine if the organism is susceptible, intermediate, or resistant to the compound. The solvent control should show no zone of inhibition.

Protocol: In Vitro Anticancer Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells by quantifying the reduction of the yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. [14][15]The amount of formazan produced is directly proportional to the number of viable cells. [15]

Caption: Workflow for the MTT in vitro cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Cell Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.

-

Compound Treatment: Prepare serial dilutions of the 5-Chloroquinolin-4-ol derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells for a positive control (e.g., Doxorubicin), a negative control (vehicle/DMSO), and an untreated cell control. [16]4. Incubation: Incubate the plate for a specified exposure time, typically 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals. [16]6. Solubilization: Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at a wavelength of 540-570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth). [15]

Conclusion and Future Perspectives

The derivatives of 5-Chloroquinolin-4-ol represent a versatile and highly promising chemical scaffold with a broad spectrum of potent biological activities. Their demonstrated efficacy against clinically relevant bacteria, mycobacteria, viruses, and a range of cancer cell lines, coupled with their anti-inflammatory properties, underscores their significant therapeutic potential. The mechanisms of action, involving fundamental cellular processes such as DNA replication, apoptosis, and inflammatory signaling, provide a solid rationale for their further development.